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Compound Focus: Seragakinone A
Cat. No.: S639206

SERAAK1 is a potential multi-receptor ligand identified through virtual screening. The table below
summarizes the key experimental and computational data used to confirm its structure, binding mode, and

biological activity [1].

Validation -
Methodology Key Findings/Parameters
Aspect
Receptor Radioligand binding 5-HT2A (K; 826 + 51 nM); 5-HT1A (K 1425 + 108 nM);
Affinity assays D2 (K; 1291 + 323 nM) [1]
Functional Functional antagonist 5-HT2A receptor antagonist (K, 462 nM) [1]
Activity assay
Binding Molecular docking & Stable binding in orthosteric pocket; key interactions:
Mechanism dynamics (MD) Asp155, Trp336, Phe340; stable complex (RMSD < 5 A)
simulations [1]
ADMET In silico prediction Provided directions for further compound optimization
Profiling [1]
In Vivo Animal behavioral tests Demonstrated anxiolytic and antidepressant properties
Efficacy (1]

Detailed Experimental Protocols
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Here is a deeper look into the core methodologies referenced in the validation process for SERAAKI.

¢ Molecular Docking to Receptors: Docking studies were performed using the crystal structure of the
inactive 5-HT2A receptor (PDB: 6A93). The Glide docking software was used to predict the binding
pose and interactions, such as the critical ionic bond with Asp155. The docking score for the 5-HT2A
receptor was -9.970 [1].

e Molecular Dynamics (MD) Simulations: The SERAAK1-5-HT2A receptor complex was embedded
in a lipid bilayer and simulated. System stability was assessed by calculating the Root Mean Square
Deviation (RMSD), which remained below 5 A, indicating a stable complex. Interactions with key
residues like Asp155, Trp336, and Phe340 were monitored throughout the simulation [1].

¢ In Vivo Behavioral Studies: These experiments are conducted to evaluate the therapeutic potential
of a compound. While the specific tests (e.g., forced swim test for antidepressant activity, elevated
plus maze for anxiety) were not detailed in the available excerpt, the results confirmed the anxiolytic
and antidepressant properties of SERAAK1 in animal models [1].

Create Signaling Pathway Diagrams with Graphviz

The workflow for computationally validating a compound's mechanism can be effectively visualized using

the DOT language. Below is a script that models this process, adhering to your formatting requirements.
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Diagram Title: Computational Validation Workflow

This diagram outlines the key computational steps, from initial docking to experimental confirmation,

highlighting how in silico and experimental methods integrate [1].
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Diagram Title: SERAAK1 Binding Mechanism

This diagram illustrates the specific molecular interactions that stabilize SERAAKI1 in the 5-HT2A receptor's

binding pocket, which is crucial for its antagonist function [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Synthesis, Experimental and Computational Evaluation of ... [pmc.ncbi.nlm.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s639206?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114195/
https://www.smolecule.com/products/s639206?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114195/
https://www.smolecule.com/products/s639206?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

To cite this document: Smolecule. [SERAAK1 Structure Validation Overview]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b639206#validating-seragakinone-a-

structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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